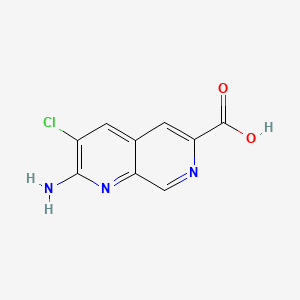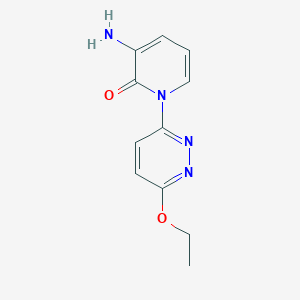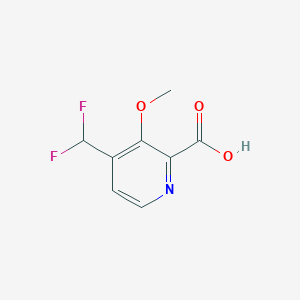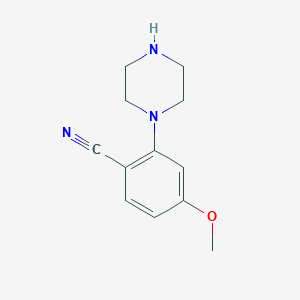
4-Methoxy-2-(1-piperazinyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-(1-piperazinyl)benzonitrile is an organic compound with the molecular formula C12H15N3O It is a derivative of benzonitrile, featuring a methoxy group at the fourth position and a piperazine ring at the second position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxy-2-(1-piperazinyl)benzonitrile involves the reaction of 4-methoxybenzonitrile with piperazine. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 4-methoxybenzonitrile in ethanol.
- Add piperazine to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
4-Methoxy-2-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-2-(1-piperazinyl)benzonitrile.
Reduction: The nitrile group can be reduced to form an amine, yielding 4-methoxy-2-(1-piperazinyl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Hydroxy-2-(1-piperazinyl)benzonitrile.
Reduction: 4-Methoxy-2-(1-piperazinyl)benzylamine.
Substitution: Various substituted derivatives, depending on the reagents used.
科学研究应用
4-Methoxy-2-(1-piperazinyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the binding affinity and activity of piperazine derivatives on various biological targets, such as receptors and enzymes.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with potential therapeutic benefits.
作用机制
The mechanism of action of 4-Methoxy-2-(1-piperazinyl)benzonitrile is primarily related to its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various binding sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect. For example, piperazine derivatives are known to interact with serotonin and dopamine receptors, influencing neurotransmitter activity and potentially alleviating symptoms of psychiatric disorders.
相似化合物的比较
Similar Compounds
4-Methoxybenzonitrile: Lacks the piperazine ring, making it less versatile in terms of biological activity.
2-(1-Piperazinyl)benzonitrile: Lacks the methoxy group, which may affect its binding affinity and selectivity for certain targets.
4-Hydroxy-2-(1-piperazinyl)benzonitrile:
Uniqueness
4-Methoxy-2-(1-piperazinyl)benzonitrile is unique due to the presence of both the methoxy group and the piperazine ring. This combination enhances its versatility and potential for interaction with various biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
4-methoxy-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-11-3-2-10(9-13)12(8-11)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI 键 |
KKZHLUDFJWOHFS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C#N)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



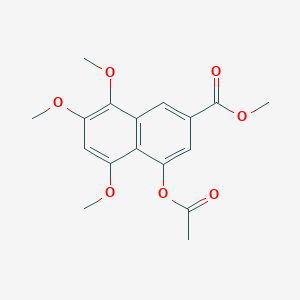
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
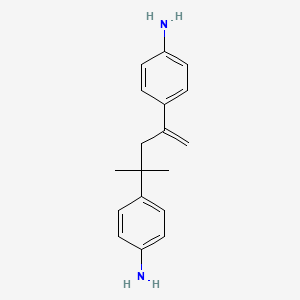
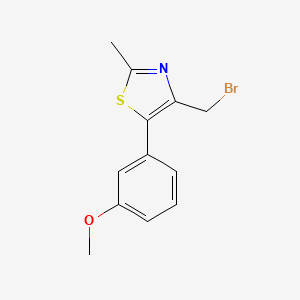
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
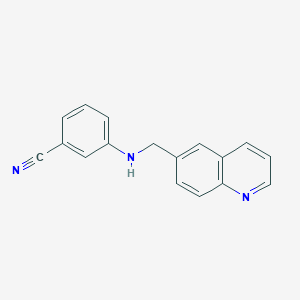
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
